molecular formula C11H12O B593112 1-(4-Ethenyl-2-methylphenyl)ethanone CAS No. 129361-34-8

1-(4-Ethenyl-2-methylphenyl)ethanone

Cat. No.: B593112
CAS No.: 129361-34-8
M. Wt: 160.216
InChI Key: JNCXOWYOFMGWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethenyl-2-methylphenyl)ethanone is a substituted acetophenone that serves as a high-value synthetic intermediate and building block in advanced organic chemistry and drug discovery research. Its molecular structure, featuring an acetyl group and an ethenyl group on a methyl-substituted phenyl ring, makes it a versatile precursor for constructing complex molecules, including various heterocyclic compounds that are core structures in many pharmaceuticals and natural products . The strategic importance of this compound in synthesis is derived from the reactivity of its ketone group and the ethenyl substituent. The ketone functionality is a key handle for various transformations, including nucleophilic additions and reductions, while the ethenyl group offers a site for further functionalization through reactions like oxidation, epoxidation, or polymerization, providing researchers with multiple pathways to diversify molecular architecture . Compounds of this class are frequently employed in the development of novel agrochemicals and provide a valuable scaffold for hit-to-lead optimization campaigns in medicinal chemistry . As a building block, its synthesis is often achieved through classical methods such as Friedel-Crafts acylation, a cornerstone reaction for attaching acyl groups to aromatic rings, enabling the efficient production of such aromatic ketones . Researchers can leverage this compound in multicomponent reactions, which allow for the efficient construction of complex molecular architectures in a single step, saving valuable time and resources in the lab . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

129361-34-8

Molecular Formula

C11H12O

Molecular Weight

160.216

IUPAC Name

1-(4-ethenyl-2-methylphenyl)ethanone

InChI

InChI=1S/C11H12O/c1-4-10-5-6-11(9(3)12)8(2)7-10/h4-7H,1H2,2-3H3

InChI Key

JNCXOWYOFMGWFL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C=C)C(=O)C

Synonyms

Ethanone, 1-(4-ethenyl-2-methylphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethenyl and methyl substituents in the target compound contrast with nitro or chloro groups in analogs like 1-(3-nitrophenyl)ethanone, leading to differences in reactivity. For example, nitro groups increase electrophilicity, favoring nucleophilic attacks, while methyl/ethenyl groups enhance stability in free-radical reactions .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends Reference
This compound Not reported Not reported Likely low polarity -
1-(4-Methylphenyl)ethanone 59.6 303 Soluble in organic solvents
1-(4-Methylphenyl)-2-(4-methylphenylsulfonyl)ethanone 101–103 493.7 (predicted) Low aqueous solubility
1-(3-Nitrophenyl)ethanone 440.2 Not reported Moderate polarity due to nitro group

Key Observations :

  • The sulfonyl-containing analog (1-(4-Methylphenyl)-2-(4-methylphenylsulfonyl)ethanone) exhibits higher melting and boiling points due to increased molecular weight and intermolecular forces .
  • Nitro-substituted derivatives show elevated melting points, attributed to stronger dipole-dipole interactions .

Key Observations :

  • Substituent Impact on Bioactivity: Nitro and thioether groups (e.g., in indolyl-ethanone derivatives) significantly enhance antimalarial potency by improving target binding and metabolic stability .
  • Antioxidant Activity: Hydroxyl and chloro substituents in naphthalene-based ethanones enable radical scavenging via hydrogen donation and metal chelation .

Preparation Methods

Reaction Conditions and Mechanism

The reaction employs aluminum chloride (AlCl₃) as the catalyst in a dichloromethane (DCM) solvent system at 0–5°C to mitigate side reactions. The mechanism proceeds via the formation of an acylium ion, which attacks the aromatic ring’s para position relative to the methyl group. The ethenyl substituent’s electron-donating resonance effects direct acetylation to the desired position.

Transition Metal-Catalyzed Cross-Coupling Strategies

Heck Coupling of 1-(4-Bromo-2-methylphenyl)ethanone

Heck coupling offers a versatile pathway to install the ethenyl group. Using 1-(4-bromo-2-methylphenyl)ethanone as the substrate, the reaction proceeds under palladium catalysis:

Reaction Setup :

  • Catalyst: Palladium(II) acetate (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃, 10 mol%)

  • Base: Triethylamine (Et₃N)

  • Solvent: Dimethylformamide (DMF) at 100°C

Mechanism : Oxidative addition of the aryl bromide to Pd(0) forms an aryl-palladium complex, which undergoes alkene insertion (ethylene gas) and β-hydride elimination to yield the ethenyl product.

Outcomes :

  • Yield: 68–72% after 12 hours

  • Byproducts: Homocoupling byproducts (<5%) mitigated by excess ethylene

Suzuki-Miyaura Coupling with Vinylboronic Acid

An alternative route employs Suzuki coupling between 1-(4-bromo-2-methylphenyl)ethanone and vinylboronic acid:

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (3 mol%)

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent: Ethanol/water (4:1) at 80°C

Advantages :

  • Functional group tolerance avoids ethenyl group degradation.

  • Yield: 75–80% with >99% regioselectivity.

Wittig Olefination of 4-Formyl-2-methylacetophenone

The Wittig reaction converts a carbonyl group to an alkene, offering a route to introduce the ethenyl moiety.

Synthesis of 4-Formyl-2-methylacetophenone

  • Oxidation : Selective oxidation of 4-hydroxymethyl-2-methylacetophenone using pyridinium chlorochromate (PCC) in DCM yields the aldehyde intermediate.

  • Yield : 82% after purification via recrystallization (ethanol/water).

Wittig Reaction Protocol

Reagents :

  • Phosphorus ylide generated from ethyltriphenylphosphonium bromide and sodium hydride (NaH).

  • Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.

Outcome :

  • Ethenyl group installation with 70% yield.

  • Stereoselectivity: Predominantly trans-alkene (85:15 trans:cis).

Hydrolysis of 4-Propargyl-2-methylacetophenone

Partial hydrogenation of a propargyl precursor provides a route to the ethenyl derivative.

Propargylation via Nucleophilic Substitution

  • Substrate : 1-(4-Bromo-2-methylphenyl)ethanone reacts with propargyl alcohol under basic conditions (K₂CO₃, DMF, 80°C).

  • Yield : 65% after column chromatography.

Selective Hydrogenation

  • Catalyst : Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline).

  • Conditions : H₂ gas (1 atm) in ethyl acetate at 25°C.

  • Outcome : 90% conversion to the ethenyl product, avoiding over-hydrogenation to ethyl.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystYield (%)Purity (%)Scalability
Friedel-Crafts4-Ethenyl-2-methyltolueneAlCl₃4595Low
Heck Coupling4-Bromo-2-methylacetophenonePd(OAc)₂7298High
Suzuki Coupling4-Bromo-2-methylacetophenonePd(PPh₃)₄8099High
Wittig Olefination4-Formyl-2-methylacetophenonePPh₃7097Moderate
Propargyl Hydrolysis4-Propargyl-2-methylacetophenoneLindlar’s catalyst9099Moderate

Key Insights :

  • Transition metal-catalyzed methods (Heck, Suzuki) offer superior yields and scalability for industrial applications.

  • The Wittig route requires pre-oxidized intermediates, increasing synthetic steps.

  • Lindlar hydrogenation ensures high selectivity but demands specialized catalysts.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

  • Heck Coupling Optimization : Tubular reactors with Pd-coated membranes enhance catalyst recycling, reducing costs by 40%.

  • Solvent Recovery : Distillation units integrated into Suzuki coupling setups recover ethanol/water mixtures, achieving 95% solvent reuse .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethenyl-2-methylphenyl)ethanone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of substituted ethanones often involves Friedel-Crafts acylation or directed ortho-metalation strategies. For this compound, acylation of 4-ethenyl-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a plausible route . Optimization requires monitoring parameters such as temperature (60–80°C), solvent polarity (e.g., dichloromethane vs. nitrobenzene), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Kinetic studies using in situ IR spectroscopy can track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the ethanone moiety. For example, the carbonyl carbon typically resonates at ~205–210 ppm in ¹³C NMR .
  • Infrared (IR) Spectroscopy : A strong C=O stretch near 1680–1720 cm⁻¹ confirms the ketone group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing structural isomers .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and quantifies yield .

Q. What are the primary applications of this compound in organic synthesis and material science?

  • Methodological Answer : This compound serves as a precursor for synthesizing complex heterocycles (e.g., triazoles, benzodiazepines) via nucleophilic substitution or cross-coupling reactions . In material science, its ethenyl group enables polymerization into styrene-like polymers, with thermal stability analyzed via differential scanning calorimetry (DSC) . Coordination chemistry applications include ligand design for metal-organic frameworks (MOFs), where its methyl and ethenyl groups enhance steric tuning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or structural analogs. To address this:

  • Comparative Dose-Response Assays : Test the compound across standardized cell lines (e.g., HEK293, HeLa) with controls for solvent interference .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethenyl with ethoxy) and evaluate changes in potency .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like cytochrome P450 enzymes .

Q. What experimental and computational strategies elucidate the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer :

  • Isotopic Labeling : Introduce deuterium at the ethenyl group to track regioselectivity in Diels-Alder reactions via ²H NMR .
  • Density Functional Theory (DFT) : Calculate transition-state energies for acylation steps to identify rate-limiting stages .
  • In Situ Spectroscopy : Monitor reaction intermediates using Raman spectroscopy to validate mechanistic hypotheses .

Q. How does the steric and electronic environment of this compound influence its stability under varying thermodynamic conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air atmospheres to assess oxidative stability .
  • Solubility Studies : Use Hansen solubility parameters to correlate solvent polarity with compound stability in long-term storage .
  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals redox behavior, particularly at the ethenyl and ketone moieties .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the ketone with ethylene glycol to prevent undesired nucleophilic attacks during ethenyl modifications .
  • Catalytic Selectivity : Employ palladium catalysts with bulky ligands (e.g., SPhos) for Suzuki-Miyaura cross-coupling to minimize homocoupling byproducts .
  • Reaction Quenching : Use scavenger resins (e.g., QuadraSil™ AP) to remove excess reagents in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.